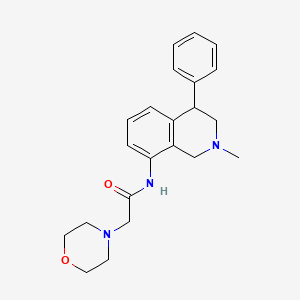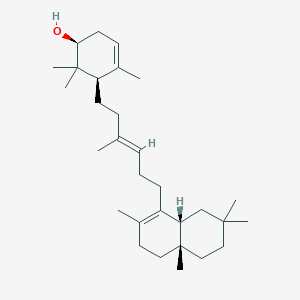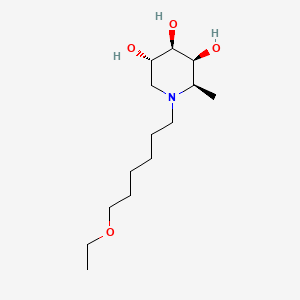
UT-231B free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for UT-231B free base are not extensively documented in the public domain. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the piperidine ring and subsequent functionalization to introduce the ethoxyhexyl and methyl groups . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
UT-231B free base undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
UT-231B free base has been primarily studied for its potential use in the treatment of hepatitis C virus (HCV) infection. It was part of a Phase II proof-of-concept study for patients infected with HCV who had failed conventional therapies . Despite early setbacks, the compound remains an interesting target for future therapies due to its unique mechanism of action.
In addition to its antiviral properties, this compound may have applications in other areas of scientific research, including:
Chemistry: As a model compound for studying iminosugars and their chemical properties.
Biology: Investigating its effects on various biological pathways and molecular targets.
Medicine: Exploring its potential as a therapeutic agent for other viral infections or diseases.
Industry: Potential use in the development of new drugs or chemical processes
Wirkmechanismus
The mechanism of action of UT-231B free base involves the inhibition of hepatitis C virus (HCV) replication. The compound increases the phosphorylation of the protein kinase PKR, which in turn phosphorylates eukaryotic initiation factor 2α (eIF2α). This leads to the inhibition of HCV-RNA translation, thereby reducing viral replication . The molecular targets and pathways involved in this process are critical for understanding the compound’s antiviral effects.
Vergleich Mit ähnlichen Verbindungen
UT-231B free base is unique among iminosugars due to its specific structure and mechanism of action. Similar compounds include other iminosugars that have been studied for their antiviral properties, such as:
Miglustat: Used for the treatment of Gaucher disease and Niemann-Pick disease type C.
Miglitol: An oral anti-diabetic drug used to control blood sugar levels.
N-butyl-deoxynojirimycin: Investigated for its potential antiviral and anti-cancer properties
Compared to these compounds, this compound has shown promise specifically in the context of hepatitis C virus (HCV) infection, highlighting its potential as a targeted antiviral agent.
Eigenschaften
CAS-Nummer |
324759-98-0 |
|---|---|
Molekularformel |
C14H29NO4 |
Molekulargewicht |
275.38 g/mol |
IUPAC-Name |
(2R,3S,4R,5S)-1-(6-ethoxyhexyl)-2-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C14H29NO4/c1-3-19-9-7-5-4-6-8-15-10-12(16)14(18)13(17)11(15)2/h11-14,16-18H,3-10H2,1-2H3/t11-,12+,13+,14-/m1/s1 |
InChI-Schlüssel |
BBIRATBJZBAXFS-ZOBORPQBSA-N |
Isomerische SMILES |
CCOCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1C)O)O)O |
Kanonische SMILES |
CCOCCCCCCN1CC(C(C(C1C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


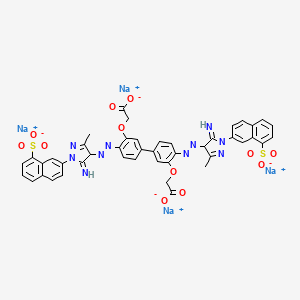
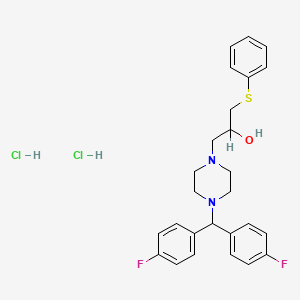

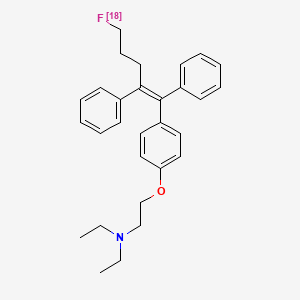






![(1S)-6,20,21,25-tetramethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,18,20,22(33),24,26,31-tridecaene](/img/structure/B12743635.png)
